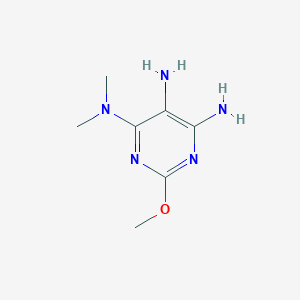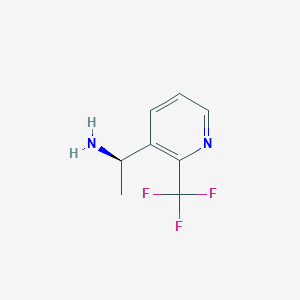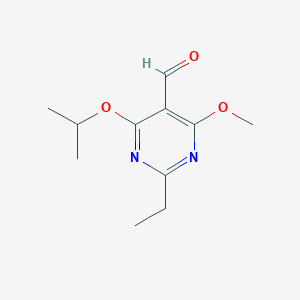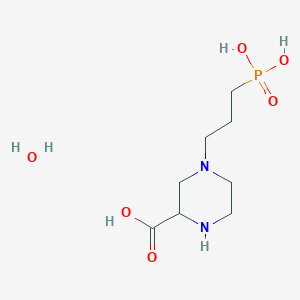
5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H8F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 2-(trifluoromethoxy)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-(Trifluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with the trifluoromethoxy group at a different position on the phenyl ring.
2-(Trifluoromethoxy)pyrimidin-5-amine: Similar structure but with the trifluoromethoxy group attached to the pyrimidine ring
Uniqueness
5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine is unique due to the specific positioning of the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H8F3N3O |
|---|---|
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
5-[2-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-4-2-1-3-8(9)7-5-16-10(15)17-6-7/h1-6H,(H2,15,16,17) |
Clé InChI |
YTHTXKBJARFCFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN=C(N=C2)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)




